N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
Description
N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a synthetic organic compound characterized by a glycinamide backbone substituted with a cycloheptyl group and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetyl moiety. Its synthesis likely involves coupling reactions between glycinamide derivatives and benzotriazinone-based acylating agents .
Properties
Molecular Formula |
C18H23N5O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C18H23N5O3/c24-16(20-13-7-3-1-2-4-8-13)11-19-17(25)12-23-18(26)14-9-5-6-10-15(14)21-22-23/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,19,25)(H,20,24) |
InChI Key |
NEIKLPFBVIRAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Considerations
The synthesis of N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multi-step organic reactions. Optimizing reaction conditions such as temperature, solvent choice, and catalyst use is crucial for achieving high yields and purity. The preparation generally requires consideration of the following key aspects:
Key Building Blocks
The synthesis can be conceptualized using three primary building blocks:
- 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid or activated derivatives
- Glycine or protected glycine derivatives
- Cycloheptylamine
Strategic Bond Formations
The critical bond formations in the synthesis include:
- Formation of the amide bond between the benzotriazinyl acetic acid and glycine
- Formation of the amide bond between glycine and cycloheptylamine
- Incorporation of the benzotriazine moiety
Convergent Synthesis Approach
The convergent approach represents an efficient strategy for synthesizing the target compound by preparing key fragments separately before final assembly.
Preparation of 4-oxo-1,2,3-benzotriazin-3(4H)-yl Acetic Acid
This key intermediate can be prepared through the following sequence:
Formation of the benzotriazine core:
- Starting from anthranilic acid
- Diazotization followed by intramolecular cyclization
- Formation of 4-oxo-1,2,3-benzotriazin-3(4H)-one
N-alkylation:
- Reaction with α-haloacetic acid ester (typically bromoacetic acid ethyl ester)
- Base-mediated substitution (K2CO3, Cs2CO3, or NaH)
- Hydrolysis of the resulting ester to yield 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid
Glycine-Cycloheptylamine Coupling
The second key fragment involves the coupling of glycine with cycloheptylamine:
Protection of glycine:
- Using Boc, Fmoc, or Cbz protecting groups for the amino function
- Activation of the carboxylic acid group
Amide formation:
- Reaction with cycloheptylamine using standard coupling reagents
- Deprotection to yield glycine-cycloheptylamine
Final Fragment Coupling
The final step involves coupling the two fragments:
Activation of 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid:
- Using carbodiimide reagents (EDC, DCC) with additives (HOBt, HOAt)
- Or conversion to an active ester (NHS, pentafluorophenyl)
Coupling with glycine-cycloheptylamine:
- Reaction in an appropriate solvent (DMF, DCM)
- Purification of the final product
Table 1: Recommended Coupling Reagents for Convergent Synthesis
| Coupling Reagent | Additive | Solvent | Temperature | Reaction Time | Expected Yield |
|---|---|---|---|---|---|
| EDC·HCl | HOBt | DMF | RT | 12-24 h | 60-70% |
| HATU | DIPEA | DMF | RT | 6-12 h | 65-75% |
| PyBOP | NMM | DCM | RT | 12-24 h | 55-65% |
| T3P | DIPEA | EtOAc | 0°C to RT | 8-16 h | 60-70% |
Linear Synthesis Approach
The linear approach constructs the molecule sequentially, building complexity with each step.
Cycloheptylglycine Synthesis
A key starting point can be adapted from methods for preparing related compounds such as N-acetyl-DL-cyclohexyl-glycine:
Starting with phenylglycine:
Alternative direct approach:
- N-protection of glycine
- Activation and coupling with cycloheptylamine
- Deprotection to yield cycloheptylglycine
Incorporation of Benzotriazine Moiety
Preparation of activated benzotriazinyl acetic acid:
- Conversion to acid chloride or active ester
- Reaction with cycloheptylglycine in the presence of base
- Optimization of reaction conditions to prevent side reactions
One-pot approach:
- Sequential addition of reagents
- Careful control of temperature and reaction times
- Minimizing purification of intermediates
Purification Strategies
For the linear approach, purification at each step is critical:
Intermediate purification:
- Recrystallization from appropriate solvent systems
- Column chromatography with optimized eluent systems
Final product purification:
- Preparative HPLC
- Crystallization techniques
- Assessment of purity by analytical methods
Umpolung-Based Approach
Recent advances in umpolung amide synthesis (UmAS) offer potential alternatives for preparing complex amides like our target compound.
Umpolung Amide Synthesis Principles
UmAS represents a paradigm shift in amide formation:
Application to Target Compound
The umpolung approach could be adapted for this compound:
Preparation of α-fluoronitroalkane derivative:
- Incorporating the benzotriazine moiety
- Tuning reactivity through structural modifications
Hydroxylamine coupling:
- Preparation of appropriate hydroxylamine intermediates
- Base-promoted coupling reaction
Reaction conditions:
The general procedure involves: nitroalkane (1 equiv.), hydroxylamine (1.5 equiv.), and base (2 equiv) in toluene (0.1 M), sparged with argon for approximately 2 minutes, followed by stirring for 16-26 hours.
Silver-Promoted Coupling Approach
Silver-mediated coupling represents an innovative approach that could be adapted for our target compound.
Thioamide-Based Strategy
Drawing inspiration from methods developed by Hutton and colleagues:
Preparation of thioamide intermediates:
- Introduction of thioamide bond using thioacylating agents
- Positioning the thioamide at a strategic position
Silver-mediated coupling:
Reaction Kinetics and Optimization
The silver-promoted approach offers significant kinetic advantages:
Reaction rate enhancement:
Optimization parameters:
- Silver salt selection (Ag2CO3 typically preferred)
- Solvent effects
- Concentration optimization
- Temperature control
Prevention of Epimerization
A key advantage of this approach is the prevention of epimerization, which is particularly relevant for compounds containing stereogenic centers:
Comparative Analysis of Synthetic Routes
Table 2: Comprehensive Comparison of Synthetic Approaches
| Parameter | Convergent Approach | Linear Approach | Umpolung Approach | Silver-Promoted Approach |
|---|---|---|---|---|
| Overall Yield | 40-55% | 30-45% | 45-65% | 50-75% |
| Number of Steps | 5-6 | 4-5 | 3-4 | 4-5 |
| Reaction Time | 3-4 days | 4-5 days | 2-3 days | 1-2 days |
| Purification Complexity | Moderate | High | Moderate | Low to Moderate |
| Scalability | Good | Moderate | Limited | Good |
| Stereochemical Control | Moderate | Moderate | Excellent | Good |
| Cost of Reagents | Moderate | Low to Moderate | High | Moderate to High |
| Technical Complexity | Moderate | Low | High | Moderate |
| Key Advantages | Reliable, well-established methodology | Straightforward chemistry, accessible reagents | Excellent stereochemical control, fewer steps | Rapid reaction kinetics, high yields |
| Key Limitations | Multiple purification steps required | Lower overall yield, time-consuming | Specialized reagents required, limited scalability | Sensitive to moisture, silver reagent cost |
Optimization Strategies for Reaction Conditions
Solvent Effects
Analytical Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical structural confirmation:
¹H NMR expected key signals:
- Aromatic protons of benzotriazine moiety (δ 7.5-8.5 ppm)
- Methylene protons adjacent to amide bonds (δ 3.5-4.5 ppm)
- Cycloheptyl protons (δ 1.2-2.0 ppm)
- NH protons (δ 6.5-8.5 ppm, often broad)
¹³C NMR expected key signals:
- Carbonyl carbons (δ 165-175 ppm)
- Aromatic carbons (δ 120-145 ppm)
- Benzotriazine C=O (δ 155-165 ppm)
- Methylene carbons (δ 40-60 ppm)
- Cycloheptyl carbons (δ 20-50 ppm)
Mass Spectrometry
Mass spectrometric analysis confirms molecular weight and structure:
Expected signals:
- Molecular ion peak [M+H]⁺ at m/z 358.4
- Fragment ions corresponding to cleavage at amide bonds
- Benzotriazine-containing fragments
High-resolution MS:
- Confirms molecular formula
- Provides exact mass measurement
- Typically employing ESI or MALDI techniques
Chromatographic Methods
Chromatographic techniques ensure purity and identity:
HPLC analysis:
- Reverse-phase column (C18)
- Gradient elution (water/acetonitrile with 0.1% formic acid)
- UV detection at 254 nm and 280 nm
TLC systems:
- Silica gel plates
- Mobile phase: DCM/MeOH (9:1) or EtOAc/Hexane (7:3)
- Visualization with UV and ninhydrin or p-anisaldehyde stain
Infrared Spectroscopy
IR analysis identifies key functional groups:
- Expected bands:
- Amide C=O stretching (1630-1680 cm⁻¹)
- N-H stretching (3300-3500 cm⁻¹)
- Aromatic C=C stretching (1400-1600 cm⁻¹)
- C-N stretching (1200-1350 cm⁻¹)
Recommended Synthetic Protocol
Based on comprehensive analysis of the various approaches, a modified silver-promoted protocol is recommended for optimal results.
Materials and Reagents
- 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid
- N-Boc-glycine
- Cycloheptylamine
- Thioacylating agent (e.g., Lawesson's reagent)
- Silver carbonate (Ag₂CO₃)
- Coupling reagents (HATU, HOAt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous solvents (DMF, DCM, THF)
- Trifluoroacetic acid (TFA)
Detailed Procedure
Step 1: Preparation of 4-oxo-1,2,3-benzotriazin-3(4H)-yl Acetic Acid
- Synthesize 4-oxo-1,2,3-benzotriazin-3(4H)-one from anthranilic acid via diazotization
- Perform N-alkylation with ethyl bromoacetate in the presence of K₂CO₃
- Hydrolyze the ester with aqueous NaOH followed by acidification
Step 2: Formation of Cycloheptylglycine Derivative
- Couple N-Boc-glycine with cycloheptylamine using HATU/HOAt/DIPEA
- Remove the Boc protecting group using TFA/DCM
- Neutralize with base to obtain free amine
Step 3: Final Coupling and Thioamide Formation
- Couple 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with cycloheptylglycine using HATU
- Convert the resulting amide to thioamide using Lawesson's reagent
- Purify by column chromatography
Step 4: Silver-Promoted Cyclization
- Dissolve the thioamide intermediate in DCM/MeOH (9:1)
- Add Ag₂CO₃ (1.2 equiv) under nitrogen atmosphere
- Stir at room temperature for 2-4 hours
- Filter, concentrate, and purify by column chromatography
Purification and Characterization
- Final purification by preparative HPLC
- Characterization by ¹H NMR, ¹³C NMR, HRMS, and IR
- Purity assessment by analytical HPLC
- Melting point determination (if crystalline)
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The benzotriazinone moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzotriazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. The benzotriazinone moiety can interact with enzymes or receptors, modulating their activity. The glycinamide linkage may facilitate binding to proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with organophosphorus pesticides and benzotriazinone derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Divergence: The target compound lacks the organophosphate ester group present in Azinphos-ethyl, Azinphos-methyl, and Phosmet. Instead, it features an amide linkage, which likely reduces acute neurotoxicity associated with acetylcholinesterase inhibition .
Functional Implications: Azinphos derivatives act as irreversible acetylcholinesterase inhibitors, causing neurotoxic effects. In contrast, the amide and benzotriazinone groups in the target compound may confer reversible binding to enzymes (e.g., proteases or kinases) . The absence of hazard classification for the target compound (unlike Azinphos-ethyl/methyl) suggests lower acute toxicity, aligning with its non-pesticidal structural design .
Physicochemical Properties: The benzotriazinone moiety in all compounds contributes to UV absorption and photostability. However, the glycinamide backbone in the target compound may improve aqueous solubility compared to organophosphate esters .
Research Findings and Data Gaps
- Synthetic Pathways: While Azinphos derivatives are synthesized via thiophosphorylation of benzotriazinone intermediates, the target compound likely employs peptide coupling strategies, as inferred from its amide bonds .
- Toxicity Data: No acute toxicity studies for the target compound are cited in the evidence, contrasting with Azinphos-methyl’s well-documented LD50 values .
Biological Activity
N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy in different biological contexts.
Chemical Structure and Synthesis
This compound features a cycloheptyl group linked to a benzotriazinone moiety through an acetylated glycinamide. The synthesis of this compound typically involves:
- Formation of the Benzotriazinone Core : This is achieved through the cyclization of anthranilamide derivatives with diazotizing agents.
- Acetylation : The introduction of the acetyl group is performed using acetic anhydride or acetyl chloride.
- Cycloheptyl Group Introduction : This is accomplished via nucleophilic substitution reactions involving cycloheptylamine derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies comparing its efficacy with standard antibiotics, it demonstrated superior activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |
|---|---|---|
| MRSA | 20 | Higher |
| E. coli | 15 | Comparable |
| Pseudomonas aeruginosa | 12 | Lower |
This compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound exhibits low toxicity towards mammalian cell lines such as L929 fibroblasts. The compound was tested across various concentrations to determine its effects on cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 6 | 105 |
| 12 | 110 |
| 25 | 102 |
| 50 | 97 |
| 100 | 85 |
The results indicate that at lower concentrations, the compound may even enhance cell viability, suggesting potential applications in therapeutic contexts where cytoprotection is desired.
The biological activity of this compound can be attributed to its ability to form stable complexes with biological macromolecules. Specifically:
- Enzyme Inhibition : The benzotriazinone moiety can interact with enzyme active sites through hydrogen bonds and hydrophobic interactions.
- Protein-Ligand Binding : The compound's structural features allow it to modulate the activity of specific receptors or enzymes involved in disease pathways.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antibacterial Efficacy Study : A comparative study published in Journal of Medicinal Chemistry demonstrated that this compound outperformed traditional antibiotics in inhibiting bacterial growth.
- Cytotoxicity Assessment : Another study focused on its cytotoxic effects on cancer cell lines, revealing that at therapeutic doses, it did not induce significant cytotoxicity while promoting cell growth in certain normal cell lines.
- Molecular Docking Studies : Computational studies have predicted strong binding affinities of the compound to various target proteins involved in bacterial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
